tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-9(7-14)10-5-4-6-15-11(10)16/h4-6,8H,7H2,1-3H3 |
InChI Key |
SVLAMQBYOGQEPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Pyrrolo[2,3-b]pyridine
The initial step is the protection of the nitrogen atom on the pyrrolo[2,3-b]pyridine ring to prevent side reactions during subsequent steps.
- Reagents and Conditions : Pyrrolo[2,3-b]pyridine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or N,N-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM) or acetonitrile at room temperature or slightly elevated temperatures (20–25°C).
- Reaction Time : Typically 6–18 hours under inert atmosphere (nitrogen).
- Yield : High yields reported, often above 97%, with products isolated as oils or solids after chromatographic purification.
- Example : One procedure describes stirring 1H-pyrrolo[3,2-c]pyridine (20 mmol) with DMAP (20 mmol) and Boc-anhydride (18 mmol) in acetonitrile at 20°C for 18 hours, yielding tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate quantitatively (101%) after purification.
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | (Boc)2O, TEA or DMAP | DCM or CH3CN | 20–25 | 6–18 | 97–101 | Inert atmosphere, column purification |
Introduction of Hydroxymethyl Group at 3-Position
This step is often achieved by selective functionalization of the pyrrolo[2,3-b]pyridine ring to introduce a hydroxymethyl substituent at the 3-position, which serves as a precursor for bromination.
- Method : Lithiation or directed metalation at the 3-position followed by reaction with formaldehyde or paraformaldehyde to install the hydroxymethyl group.
- Conditions : Use of strong bases such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C to -40°C) to achieve regioselective lithiation.
- Notes : This step requires careful control of temperature and stoichiometry to avoid overreaction or side reactions.
Conversion of Hydroxymethyl to Bromomethyl
The key step to obtain the bromomethyl derivative involves substitution or bromination of the hydroxymethyl group.
- Common Approaches :
- Mesylation followed by bromide displacement : The hydroxymethyl group is first converted to a mesylate using methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine) in dichloromethane at low temperatures (0–20°C). The mesylate intermediate is then treated with sodium bromide (NaBr) or potassium bromide (KBr) to substitute the mesylate with bromide, yielding the bromomethyl compound.
- Direct Bromination : Using brominating agents such as N-bromosuccinimide (NBS) in the presence of a base like triethylamine in solvents such as dichloromethane or tetrahydrofuran at room temperature for 1–16 hours.
- Reaction Control : Low temperature and anhydrous conditions are critical to maintain stereochemical integrity and minimize side reactions such as overbromination or ring bromination.
- Yield and Purity : Reported yields vary but are generally high (>80%) when conditions are optimized. Enantiomeric purity is maintained by starting from enantiopure hydroxymethyl precursors and controlling reaction conditions.
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Mesylation | MsCl, TEA | DCM | 0–20 | 1–3 | High | Generates mesylate intermediate |
| Bromide displacement | NaBr or KBr | DCM or acetone | 0–20 | 2–6 | High | Substitution to bromomethyl |
| Direct bromination | NBS, triethylamine | DCM or THF | 20–25 | 1–16 | Moderate to high | Radical bromination conditions |
Representative Reaction Sequence
- Protection : 1H-pyrrolo[2,3-b]pyridine + (Boc)2O + TEA in DCM at 25°C, 12 h → tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (yield ~98%).
- Hydroxymethylation : Lithiation with LDA in THF at -78°C, then addition of formaldehyde → tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
- Mesylation : Treatment with MsCl and TEA in DCM at 0–20°C for 1–3 h → mesylate intermediate.
- Bromide substitution : Reaction with NaBr in acetone or DCM at 0–20°C for 2–6 h → tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Analytical and Purification Notes
- Purification is generally achieved by silica gel column chromatography using mixtures of ethyl acetate and hexanes.
- Characterization includes NMR (1H, 13C), LC-MS, and sometimes chiral HPLC to confirm stereochemical purity.
- Typical spectral data for the Boc-protected intermediates show characteristic tert-butyl singlets (~1.5 ppm in 1H NMR) and aromatic proton patterns consistent with the pyrrolo[2,3-b]pyridine ring.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Points |
|---|---|---|---|---|---|---|
| Boc Protection | (Boc)2O, TEA or DMAP | DCM or CH3CN | 20–25 | 6–18 | 97–101 | High yield, inert atmosphere |
| Hydroxymethylation | LDA, formaldehyde | THF | -78 to -40 | 0.5–2 | Moderate | Regioselective lithiation |
| Mesylation | MsCl, TEA | DCM | 0–20 | 1–3 | High | Generates good leaving group |
| Bromide substitution | NaBr or KBr | DCM or acetone | 0–20 | 2–6 | High | Efficient substitution to bromide |
| Direct bromination | NBS, triethylamine | DCM or THF | 20–25 | 1–16 | Moderate | Alternative to mesylation route |
Research Findings and Optimization Notes
- Temperature Control : Maintaining low temperatures during lithiation and substitution steps is critical to avoid side reactions and racemization.
- Base Selection : Triethylamine is commonly used for neutralizing acid by-products and promoting mesylation.
- Solvent Choice : Dichloromethane and tetrahydrofuran are preferred for their solubility and stability under reaction conditions.
- Reaction Monitoring : TLC and LC-MS are used to monitor conversion and purity.
- Stereochemical Integrity : Starting from enantiomerically pure hydroxymethyl precursors and avoiding harsh conditions preserve stereochemistry.
Chemical Reactions Analysis
tert-Butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a tertiary amine derivative.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has been investigated for its potential therapeutic applications due to its structural similarity to biologically active compounds. Its bromomethyl group can facilitate nucleophilic substitution reactions, making it a versatile intermediate in drug synthesis.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolopyridines exhibit anticancer properties. The compound's structure allows for modifications that can enhance bioactivity against various cancer cell lines. For instance, research has indicated that pyrrolopyridine derivatives can inhibit specific kinases involved in cancer progression .
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity profile allows it to participate in various coupling reactions, including:
- Cross-Coupling Reactions : this compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic frameworks .
- Functionalization of Aromatics : The bromomethyl group can be replaced with other functional groups through nucleophilic substitution, enabling the creation of diverse derivatives with tailored properties for specific applications in pharmaceuticals .
Case Study 1: Anticancer Drug Development
In a study focusing on the synthesis of novel anticancer agents, researchers synthesized a series of derivatives from this compound. These compounds were evaluated for their cytotoxicity against human cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .
Case Study 2: Synthesis of Kinase Inhibitors
Another significant application was reported in the development of kinase inhibitors. The compound was used as a precursor to synthesize inhibitors targeting specific kinases implicated in various diseases, including cancer and inflammatory disorders. The synthesized inhibitors demonstrated effective binding affinities and selectivity towards their targets, indicating the utility of this compound in drug discovery programs aimed at developing new therapeutics .
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target and the context of the reaction.
Comparison with Similar Compounds
Structural and Reactivity Analysis
Key Data Table
Stability and Functional Group Compatibility
- Iodo vs. Bromo : Iodo derivatives are superior in cross-couplings but are more expensive and light-sensitive.
- Ethynyl Groups : Enable π-π stacking in target binding but may reduce solubility.
Biological Activity
Tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound characterized by its unique molecular structure, which includes a pyrrolo[2,3-b]pyridine core. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing new therapeutic agents.
- Molecular Formula : C₁₂H₁₃BrN₂O₂
- Molecular Weight : 297.15 g/mol
- CAS Number : 226085-17-2
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities, which can be attributed to its structural similarities with other bioactive pyrrolidine derivatives. Notable areas of interest include:
- Antitumor Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, derivatives of pyrrolo[3,4-c]pyridine have been demonstrated to inhibit tumor growth and induce apoptosis in cancer cells .
- Antiviral and Antimycobacterial Properties : Research indicates that pyrrolo derivatives may possess antiviral and antimycobacterial activities, making them candidates for further investigation in infectious disease treatment .
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can impact the nervous system positively, potentially offering therapeutic benefits for neurodegenerative diseases .
The mechanism of action for this compound involves its interaction with specific biological targets. Binding studies have shown that it may interact with various receptors and enzymes, which are crucial for cellular signaling pathways. Understanding these interactions is vital for optimizing the compound's therapeutic potential.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | C₁₂H₁₃BrN₂O₂ | 0.80 | Bromine at the 4-position |
| Tert-butyl (5-formylpyridin-2-yl)carbamate | C₁₃H₁₄N₂O₃ | 0.80 | Formyl group instead of bromomethyl |
| Tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamate | C₁₃H₁₄ClN₂O₃ | 0.69 | Chlorine substitution |
This table illustrates the unique positioning of this compound among similar compounds, highlighting its distinct functional groups and potential applications in medicinal chemistry.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrrolo derivatives:
- Anticancer Activity : A study on pyrrolo[2,3-b]pyridine derivatives found that certain compounds exhibited potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One derivative showed IC50 values as low as 7 nM against FGFRs .
- Neuroprotective Studies : Research highlighted that pyrrolo derivatives could protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in treating neurodegenerative diseases .
- Antimicrobial Activity : A series of pyrrolidine derivatives were evaluated for their antimicrobial properties against Mycobacterium tuberculosis, showing promising results that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
